(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as a precursor or intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes an amino group, a dichlorophenyl group, and a butanoic acid moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and (S)-alanine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3,4-dichlorobenzaldehyde with (S)-alanine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
3-Amino-4-phenylbutanoic acid hydrochloride: Lacks the dichloro substitution, leading to different chemical and biological properties.
4-(3,4-Dichlorophenyl)butanoic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its dichlorophenyl group enhances its binding affinity to certain targets, while the (S)-configuration is crucial for its interaction with chiral environments in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
270063-50-8 |
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Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
(3S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
MVUQWYZNNRALPX-ZETCQYMHSA-N |
SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl |
Origin of Product |
United States |
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